molecular formula C33H40N2O4S B8297749 1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-hydroxy-alpha,alpha-dimethyl-, ethyl ester

1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-hydroxy-alpha,alpha-dimethyl-, ethyl ester

Cat. No. B8297749
M. Wt: 560.7 g/mol
InChI Key: JZXHBZDBXMMWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772495B2

Procedure details

3-{3-tert-Butylsulfanyl-1-[4-(6-ethoxy-pyridin-3-yl)-benzyl]-5-hydroxy-1H-indol-2-yl}-2,2-dimethyl-propionic acid ethyl ester (1313.2 g) was dissolved in acetonitrile (20.0 L) in a 50 L reaction flask under nitrogen, and the mixture was stirred and heated to 30-40° C. Cesium carbonate (2118.67 g) was added, followed by 2-chloro-5-methylpyridine hydrochloride (497.17 g), and the temperature was increased to 70-80° C. over 2 hours. After heating at 70-80° C. for 4 hours, no starting material was seen by tlc analysis, and the mixture was cooled to 55° C. and concentrated. The residue was dissolved in dichloromethane (2 L) and water (2 L) and transferred to a flask containing dichloromethane (4 L) and water (4 L). The original flask was rinsed twice with dichloromethane (2 L) and water (2 L), and the combined material was then diluted with an additional 3 L of dichloromethane and 6 L water to a total volume of 13 L of dichloromethane and 16 L of water. The mixture was agitated for 10 minutes and allowed to separate over 10 minutes. The organic layer was separated, and additional dichloromethane (9 L) was added to the aqueous layer. The mixture was agitated for 6 minutes and allowed to separate over 5 minutes. The organic layer was separated, and the two organic layers were combined and treated with activated carbon, Novit Neutral (433.07 g) and silica gel, thiol derivatized (91.17 g). The mixture was stirred for 17 hours at room temperature, and then filtered through a 1-2″ pad of Celite. The flask was rinsed with dichloromethane (2.6 L) and filtered through the pad of Celite, and the filtrate was concentrated to give the crude material. Ethanol (9.2 L) was added to the solids, and the mixture was stirred slowly for 17 hours and filtered. The isolated solids were dried in a drying oven at 45° C. under vacuum for 2 days to give the desired product (1459.4 g).
Quantity
20 L
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
2118.67 g
Type
reactant
Reaction Step Two
Name
2-chloro-5-methylpyridine hydrochloride
Quantity
497.17 g
Type
reactant
Reaction Step Three
Quantity
9.2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:40])[C:5]([CH3:39])([CH3:38])[CH2:6][C:7]1[N:8]([CH2:22][C:23]2[CH:28]=[CH:27][C:26]([C:29]3[CH:30]=[N:31][C:32]([O:35][CH2:36][CH3:37])=[CH:33][CH:34]=3)=[CH:25][CH:24]=2)[C:9]2[C:14]([C:15]=1[S:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][C:12]([OH:21])=[CH:11][CH:10]=2)[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].Cl.Cl[C:49]1[CH:54]=[CH:53][C:52]([CH3:55])=[CH:51][N:50]=1.[CH2:56](O)C>C(#N)C>[CH2:1]([O:3][C:4](=[O:40])[C:5]([CH3:38])([CH3:39])[CH2:6][C:7]1[N:8]([CH2:22][C:23]2[CH:24]=[CH:25][C:26]([C:29]3[CH:30]=[N:31][C:32]([O:35][CH2:36][CH3:37])=[CH:33][CH:34]=3)=[CH:27][CH:28]=2)[C:9]2[C:14]([C:15]=1[S:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[CH:13][C:12]([O:21][CH2:56][C:49]1[CH:54]=[CH:53][C:52]([CH3:55])=[CH:51][N:50]=1)=[CH:11][CH:10]=2)[CH3:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1313.2 g
Type
reactant
Smiles
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)O)CC1=CC=C(C=C1)C=1C=NC(=CC1)OCC)(C)C)=O
Name
Quantity
20 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Cesium carbonate
Quantity
2118.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
2-chloro-5-methylpyridine hydrochloride
Quantity
497.17 g
Type
reactant
Smiles
Cl.ClC1=NC=C(C=C1)C
Step Four
Name
Quantity
9.2 L
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 70-80° C. over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 70-80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 55° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (2 L)
CUSTOM
Type
CUSTOM
Details
water (2 L) and transferred to a flask
ADDITION
Type
ADDITION
Details
containing dichloromethane (4 L) and water (4 L)
WASH
Type
WASH
Details
The original flask was rinsed twice with dichloromethane (2 L) and water (2 L)
ADDITION
Type
ADDITION
Details
the combined material was then diluted with an additional 3 L of dichloromethane and 6 L water to a total volume of 13 L of dichloromethane and 16 L of water
STIRRING
Type
STIRRING
Details
The mixture was agitated for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
additional dichloromethane (9 L) was added to the aqueous layer
STIRRING
Type
STIRRING
Details
The mixture was agitated for 6 minutes
Duration
6 min
CUSTOM
Type
CUSTOM
Details
to separate over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
treated with activated carbon, Novit Neutral (433.07 g) and silica gel, thiol
STIRRING
Type
STIRRING
Details
The mixture was stirred for 17 hours at room temperature
Duration
17 h
FILTRATION
Type
FILTRATION
Details
filtered through a 1-2″ pad of Celite
WASH
Type
WASH
Details
The flask was rinsed with dichloromethane (2.6 L)
FILTRATION
Type
FILTRATION
Details
filtered through the pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude material
STIRRING
Type
STIRRING
Details
the mixture was stirred slowly for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The isolated solids were dried in a drying oven at 45° C. under vacuum for 2 days
Duration
2 d

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)OCC1=NC=C(C=C1)C)CC1=CC=C(C=C1)C=1C=NC(=CC1)OCC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1459.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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